molecular formula C21H23N3O3 B7544201 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine

Cat. No.: B7544201
M. Wt: 365.4 g/mol
InChI Key: CVWVWENMIXWASG-UHFFFAOYSA-N
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Description

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Properties

IUPAC Name

4-[4-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-25-19-9-2-16(3-10-19)4-11-20-22-21(23-27-20)17-5-7-18(8-6-17)24-12-14-26-15-13-24/h2-3,5-10H,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWVWENMIXWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with morpholine under specific conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-{5-[2-(4-Hydroxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine.

Scientific Research Applications

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The morpholine ring can further modulate the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar structure but contains a triazole ring instead of an oxadiazole ring.

    2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but has different functional groups and reactivity.

Uniqueness

4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a morpholine ring. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

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